3-{[(4-bromobenzyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 3-{[(4-bromobenzyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The starting material, 4-bromobenzyl chloride, is reacted with sulfur dioxide and chlorine gas to form 4-bromobenzyl sulfonyl chloride.
Amidation reaction: The 4-bromobenzyl sulfonyl chloride is then reacted with 2-ethoxyaniline in the presence of a base such as triethylamine to form the desired product.
Chemical Reactions Analysis
3-{[(4-bromobenzyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[(4-bromobenzyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(4-bromobenzyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, in the context of Huntington’s disease, the compound inhibits the aggregation of polyglutamine sequences in the huntingtin protein, which is neurotoxic. This inhibition is achieved through the binding of the compound to the polyglutamine sequences, preventing their aggregation and subsequent neurodegeneration .
Comparison with Similar Compounds
3-{[(4-bromobenzyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)-3-{[(4-bromophenyl)amino]sulfonyl}benzamide: This compound also contains a bromobenzyl group and a sulfonyl group, but differs in the substitution pattern and the presence of an additional bromine atom.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a valine residue and a sulfonyl group, making it structurally similar but functionally different due to the presence of the amino acid.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21BrN2O4S |
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Molecular Weight |
489.4 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfonylamino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C22H21BrN2O4S/c1-2-29-21-9-4-3-8-20(21)24-22(26)17-6-5-7-19(14-17)25-30(27,28)15-16-10-12-18(23)13-11-16/h3-14,25H,2,15H2,1H3,(H,24,26) |
InChI Key |
AUFAYJRDNDQFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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